N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide
Overview
Description
This would typically include the compound’s IUPAC name, its molecular formula, and its structure. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the reaction mechanism .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, optical activity, and reactivity. It may also include computational studies to predict these properties .Scientific Research Applications
Eco-Friendly Synthesis : A simple and eco-friendly approach has been developed for synthesizing 2-oxo-2H-chromene-3-carboxamides, emphasizing excellent yield and high atom economy (Proença & Costa, 2008).
Crystal Structure Analysis : The crystal structures of derivatives like 4-oxo-N-phenyl-4H-chromene-2-carboxamide have been studied, revealing details about their conformation and molecular geometry (Reis et al., 2013).
Radical Detection : These compounds have been used to synthesize molecular probes for detecting hydroxyl radicals produced by radiation in aqueous solutions, indicating their potential in radiological research (Singh et al., 2008).
Antimicrobial Activity : Certain derivatives have shown antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Ukhov et al., 2021).
Chemical Synthesis and Applications : Studies have also focused on the chemical synthesis of these compounds for potential applications in pharmaceuticals, indicating their versatility in drug development (Azab et al., 2017).
Metal-Free Synthesis : Research on eco-friendly, metal-free synthesis methods for these compounds has been conducted, highlighting the importance of sustainable chemistry practices (Jadhav et al., 2018).
Metal Complex Formation : These compounds have been used to synthesize metal complexes, contributing to research in coordination chemistry and materials science (Myannik et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-hydroxyethyl)-2-oxochromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-6-5-13-11(15)9-7-8-3-1-2-4-10(8)17-12(9)16/h1-4,7,14H,5-6H2,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKPKLXVZWPXPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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